NPS-1034

Übersicht

Beschreibung

NPS 1034 is a dual inhibitor of the receptor tyrosine kinase activities of MET (IC50 = 48 nM) and AXL (IC50 = 10.3 nM), receptors for hepatocyte growth factor and vitamin K-dependent proteins, respectively. It synergistically inhibits cell proliferation when used in combination with gefitinib or erlotinib in NSCLC cells with acquired resistance to EGFR receptor tyrosine kinase inhibitors. NPS 1034 inhibits autophosphorylation of numerous constitutively active mutant forms of MET (IC50s <25 nM) and inhibits the invasion and migration of MET mutant-transfected cells. It also inhibits growth of MKN45 xenograft tumors in mice treated orally with 30 mg/kg NPS 1034 for 25 days.

NPS-1034 is a novel MET inhibitor, which inhibits the activated MET receptor and its constitutively active mutants. This compound, inhibits various constitutively active mutant forms of MET as well as HGF-activated wild-type MET. This compound inhibited the proliferation of cells expressing activated MET and promoted the regression of tumors formed from such cells in a mouse xenograft model through anti-angiogenic and pro-apoptotic actions. This compound also inhibited HGF-stimulated activation of MET signaling in the presence or absence of serum. Notably, this compound inhibited three MET variants that are resistant to the MET inhibitors SU11274, NVP-BVU972, and PHA665752.

Wissenschaftliche Forschungsanwendungen

Behandlung von Hodenkrebs

NPS-1034 hat sich als vielversprechend bei der Behandlung von Hodenkrebs erwiesen. Es induziert Zelltod und unterdrückt die TNFR1/NF-κB-Signalgebung in Hodenkrebszellen {svg_1}. Nach Behandlung mit this compound wurde eine Abnahme der Zellviabilitätsrate beobachtet {svg_2}. Der zugrunde liegende Mechanismus beinhaltet den Tumorrezeptor-Nekrosefaktor-Rezeptor 1 (TNFR1)-Weg {svg_3}.

Inhibition des MET-Rezeptors

This compound ist ein neuartiger MET-Inhibitor, der den aktivierten MET-Rezeptor und seine konstitutiv aktiven Mutanten inhibiert {svg_4}. Die deregulierte Aktivität von MET wurde mit Tumorwachstum, Invasion und Metastasierung in Verbindung gebracht {svg_5}. This compound hat gezeigt, dass es verschiedene konstitutiv aktive Mutantenformen von MET sowie HGF-aktivierte Wildtyp-MET inhibiert {svg_6}.

Anti-angiogene Wirkung

This compound hat eine anti-angiogene Wirkung gezeigt. Es fördert die Regression von Tumoren, die aus Zellen gebildet werden, die aktiviertes MET in einem Maus-Xenograft-Modell exprimieren, durch anti-angiogene und pro-apoptotische Wirkungen {svg_7}.

Pro-apoptotische Wirkung

This compound hat eine pro-apoptotische Wirkung. Es fördert die Regression von Tumoren, die aus Zellen gebildet werden, die aktiviertes MET in einem Maus-Xenograft-Modell exprimieren, durch anti-angiogene und pro-apoptotische Wirkungen {svg_8}.

Inhibition der HGF-stimulierten Aktivierung

This compound inhibiert die HGF-stimulierte Aktivierung der MET-Signalgebung in Gegenwart oder Abwesenheit von Serum {svg_9}.

Potenzielles Therapeutikum für humane Malignome

This compound kann als potentes Therapeutikum für humane Malignome verwendet werden, die MET-Punktmutationen tragen oder aktiviertes MET exprimieren {svg_10}.

Wirkmechanismus

Target of Action

The primary targets of this compound, also known as NPS-1034, are the MET and AXL receptors . These receptors are implicated in tumorigenesis and metastatic progression . The MET receptor is the receptor for hepatocyte growth factor (HGF), and its aberrant activation has been linked to tumor growth, invasion, and metastasis . The AXL receptor is another target of this compound .

Mode of Action

This compound inhibits various constitutively active mutant forms of MET as well as HGF-activated wild-type MET . It also targets the AXL receptor . The compound inhibits the proliferation of cells expressing activated MET and AXL .

Biochemical Pathways

This compound affects the MET/PI3K/AKT signaling pathway . By inhibiting MET and AXL, it suppresses this pathway, leading to a reduction in epithelial-to-mesenchymal transition (EMT), a process that is often associated with cancer progression and metastasis .

Pharmacokinetics

It’s known that the compound is effective in both in vitro and in vivo models, suggesting it has suitable bioavailability .

Result of Action

This compound induces cell death and reduces the viability and clonogenicity of cancer cells in a dose-dependent manner . It also inhibits the migration of cancer cells by suppressing the MET/PI3K/AKT axis-induced EMT . In addition, this compound promotes the regression of tumors formed from such cells in a mouse xenograft model through anti-angiogenic and pro-apoptotic actions .

Action Environment

The efficacy of this compound can be influenced by the presence or absence of serum, as it inhibits HGF-stimulated activation of MET signaling in both conditions . Furthermore, the compound is effective against cancer cells that have developed resistance to other treatments, such as EGFR-tyrosine kinase inhibitors . This suggests that the action, efficacy, and stability of this compound can be influenced by the cellular and molecular environment, including the presence of other signaling molecules and the resistance profile of the cancer cells.

Biochemische Analyse

Biochemical Properties

NPS-1034 interacts with various enzymes and proteins, particularly the MET proto-oncogene product, which is the receptor for hepatocyte growth factor (HGF) . The compound inhibits the proliferation of cells expressing activated MET .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It promotes the regression of tumors formed from cells expressing activated MET in a mouse xenograft model through anti-angiogenic and pro-apoptotic actions . It also inhibits HGF-stimulated activation of MET signaling in the presence or absence of serum .

Molecular Mechanism

At the molecular level, this compound exerts its effects by inhibiting various constitutively active mutant forms of MET as well as HGF-activated wild-type MET . It inhibits 15 of the 17 MET variants that exhibited autophosphorylation with nanomolar potency .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not clearly defined in the current literature. It is known that this compound interacts with the MET proto-oncogene product, which is the receptor for hepatocyte growth factor (HGF) .

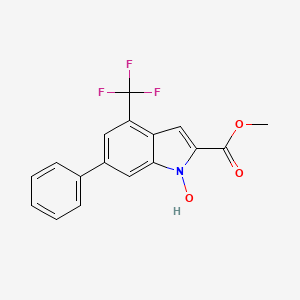

Eigenschaften

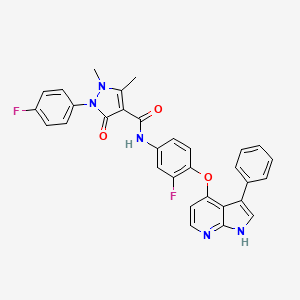

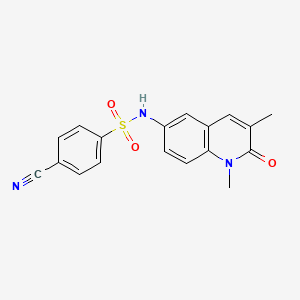

IUPAC Name |

1-(4-fluorophenyl)-N-[3-fluoro-4-[(3-phenyl-1H-pyrrolo[2,3-b]pyridin-4-yl)oxy]phenyl]-2,3-dimethyl-5-oxopyrazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23F2N5O3/c1-18-27(31(40)38(37(18)2)22-11-8-20(32)9-12-22)30(39)36-21-10-13-25(24(33)16-21)41-26-14-15-34-29-28(26)23(17-35-29)19-6-4-3-5-7-19/h3-17H,1-2H3,(H,34,35)(H,36,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAZVGZUBCFHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=C(C=C2)F)C(=O)NC3=CC(=C(C=C3)OC4=C5C(=CNC5=NC=C4)C6=CC=CC=C6)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23F2N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

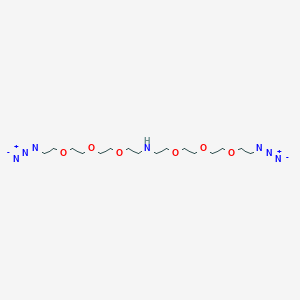

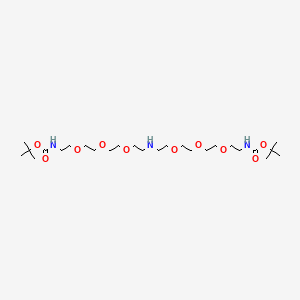

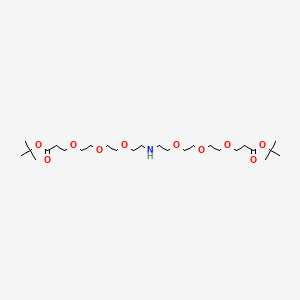

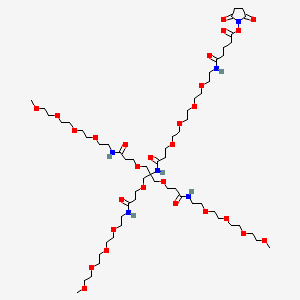

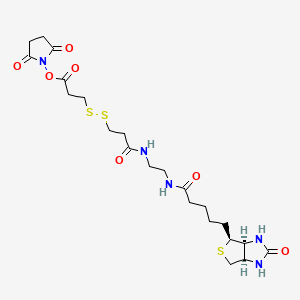

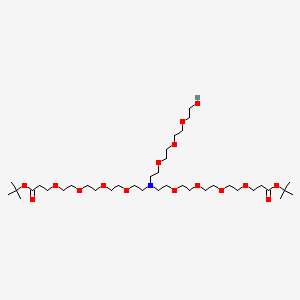

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-[4-(2-Hydroxy-2-methyl-1-oxopropyl)-1-piperazinyl]-2-(trifluoromethyl)phenyl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione](/img/structure/B609573.png)